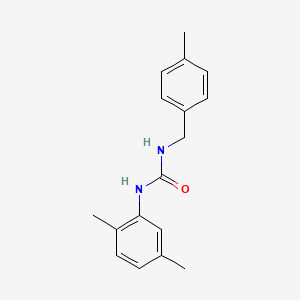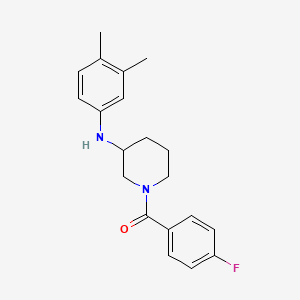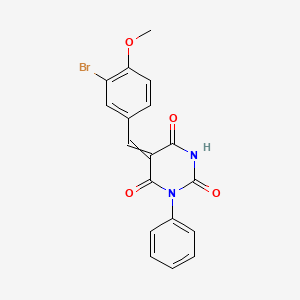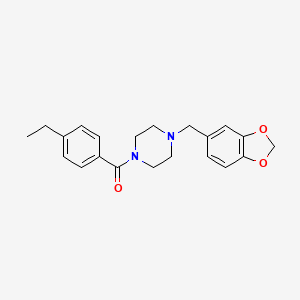
N-(2,5-dimethylphenyl)-N'-(4-methylbenzyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethylphenyl)-N'-(4-methylbenzyl)urea, also known as DMU, is a synthetic compound that has been widely used in scientific research due to its unique properties. The compound is a potent inhibitor of the enzyme acetylcholinesterase, which plays a critical role in the central nervous system. DMU has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various aspects of neurobiology.
Mécanisme D'action
N-(2,5-dimethylphenyl)-N'-(4-methylbenzyl)urea acts as a potent inhibitor of acetylcholinesterase, preventing the breakdown of the neurotransmitter acetylcholine. This leads to an increase in acetylcholine levels in the brain, which can have a range of effects on neuronal function. N-(2,5-dimethylphenyl)-N'-(4-methylbenzyl)urea has also been shown to have other effects on neuronal signaling pathways, including the modulation of calcium channels and the inhibition of voltage-gated sodium channels.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-N'-(4-methylbenzyl)urea has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of neuronal excitability, and the induction of neuronal apoptosis. These effects have been linked to a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,5-dimethylphenyl)-N'-(4-methylbenzyl)urea has several advantages as a tool for scientific research, including its potent inhibitory effects on acetylcholinesterase and its ability to modulate neuronal signaling pathways. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing and administration.
Orientations Futures
There are several future directions for research involving N-(2,5-dimethylphenyl)-N'-(4-methylbenzyl)urea, including the development of new treatments for neurological disorders, the investigation of its effects on other signaling pathways, and the exploration of its potential as a tool for studying neuronal development and plasticity. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(2,5-dimethylphenyl)-N'-(4-methylbenzyl)urea, as well as its potential limitations and side effects.
Méthodes De Synthèse
N-(2,5-dimethylphenyl)-N'-(4-methylbenzyl)urea can be synthesized through a multi-step process involving the reaction of 2,5-dimethylaniline with 4-methylbenzylisocyanate. The resulting product is then purified through a series of chromatography steps to yield the final compound. This synthesis method has been widely used in the production of N-(2,5-dimethylphenyl)-N'-(4-methylbenzyl)urea for scientific research purposes.
Applications De Recherche Scientifique
N-(2,5-dimethylphenyl)-N'-(4-methylbenzyl)urea has been used extensively in scientific research due to its potent inhibitory effects on acetylcholinesterase. This enzyme plays a critical role in the central nervous system, and its inhibition has been linked to a range of neurological disorders. N-(2,5-dimethylphenyl)-N'-(4-methylbenzyl)urea has been used to investigate the mechanisms underlying these disorders, as well as to develop potential treatments.
Propriétés
IUPAC Name |
1-(2,5-dimethylphenyl)-3-[(4-methylphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-12-5-8-15(9-6-12)11-18-17(20)19-16-10-13(2)4-7-14(16)3/h4-10H,11H2,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOBTZASAWBFEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)NC2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-(4-chlorophenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4956250.png)

![(3aS*,6aR*)-3-(2-methoxybenzyl)-5-methylhexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4956276.png)

![3-(2-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4956289.png)

![N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-piperidinylsulfonyl)phenyl]glycinamide](/img/structure/B4956294.png)
![N-{[4-allyl-5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B4956300.png)
![N-(4-acetylphenyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4956315.png)
![N-cyclopropyl-4-methoxy-3-{[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4956317.png)
![7-{[bis(2-hydroxyethyl)amino]methyl}-1-(4-methoxyphenyl)-2-methyl-3-nitro-1H-indol-6-ol hydrochloride](/img/structure/B4956331.png)

![N-({[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B4956341.png)
